An In-depth Technical Guide to Pyridazine-3-carbonitrile (CAS 53896-49-4)
An In-depth Technical Guide to Pyridazine-3-carbonitrile (CAS 53896-49-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridazine-3-carbonitrile (CAS 53896-49-4) is a polar, heterocyclic aromatic compound featuring a pyridazine ring substituted with a nitrile group. This arrangement of a 1,2-diazine ring and an electron-withdrawing cyano group imparts a unique set of physicochemical properties that are of significant interest in drug discovery and materials science. The inherent asymmetry and dipole moment of the pyridazine core, combined with the reactive potential of the nitrile, make it a valuable scaffold for creating diverse molecular architectures with tunable properties. This guide delves into the technical details of its structure, spectral characteristics, synthesis, chemical behavior, and its emerging role in the development of novel therapeutics.
Physicochemical and Structural Properties
The unique arrangement of two adjacent nitrogen atoms in the pyridazine ring, coupled with the strong electron-withdrawing nature of the nitrile group at the 3-position, governs the molecule's physical and chemical characteristics.
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 53896-49-4 | [1][2] |
| Molecular Formula | C₅H₃N₃ | [1][2] |
| Molecular Weight | 105.10 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 43-48 °C | [1][2] |
| Synonyms | 3-Cyanopyridazine, 3-Pyridazinecarbonitrile | [2] |
| InChI Key | PJESVVYWPFAJCS-UHFFFAOYSA-N | [1][2] |
Solubility and Lipophilicity
Acidity and Basicity (pKa)
The parent pyridazine molecule is a weak base, with a reported pKa of approximately 2.0.[3] The presence of the electron-withdrawing nitrile group at the 3-position is expected to further decrease the basicity of the ring nitrogen atoms. This low basicity can be an advantage in drug design, as it allows the pyridazine ring to maintain its hydrogen-bond acceptor properties over a wider physiological pH range without becoming protonated.[3]
Spectral Characterization
Definitive, publicly available spectra for Pyridazine-3-carbonitrile are limited. However, based on the analysis of related pyridazine and cyanopyridine compounds, the following spectral characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridazine ring. Due to the deshielding effect of the nitrogen atoms and the nitrile group, these protons will likely appear at relatively high chemical shifts.
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¹³C NMR: The carbon NMR spectrum should display five distinct signals: three for the CH carbons of the ring, one for the carbon bearing the nitrile group, and one for the nitrile carbon itself. The carbon atoms of the pyridazine ring will have chemical shifts influenced by the electronegative nitrogen atoms, and the nitrile carbon will appear in the characteristic region for cyano groups.
Infrared (IR) Spectroscopy
The IR spectrum of Pyridazine-3-carbonitrile will be characterized by several key absorption bands:
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C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile.
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C=N and C=C Stretching: Multiple bands in the 1600-1400 cm⁻¹ region will correspond to the stretching vibrations of the C=N and C=C bonds within the pyridazine ring.
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C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 105. Fragmentation may occur through the loss of HCN (m/z = 78) or other pathways characteristic of nitrogen-containing heterocyclic compounds.
Synthesis and Manufacturing
Potential Synthetic Pathways
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From 3-Chloropyridazine: A common method for introducing a nitrile group to a heterocyclic ring is through the nucleophilic substitution of a halide. The reaction of 3-chloropyridazine with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO, is a likely synthetic route. This reaction may be facilitated by a phase-transfer catalyst.
-
Dehydration of Pyridazine-3-carboxamide: The dehydration of a primary amide is a classic method for nitrile synthesis. Pyridazine-3-carboxamide, which can be prepared from the corresponding carboxylic acid or ester, could be treated with a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride to yield Pyridazine-3-carbonitrile.
The following diagram illustrates a plausible synthetic workflow starting from a γ-ketoacid, a common precursor for pyridazinones, which can then be converted to the target molecule.
Caption: Plausible synthetic workflow for Pyridazine-3-carbonitrile.
Reactivity and Chemical Behavior
The chemical reactivity of Pyridazine-3-carbonitrile is dominated by the interplay between the electron-deficient pyridazine ring and the electrophilic nitrile group.
Reactions at the Nitrile Group
The nitrile group is susceptible to attack by nucleophiles. A notable example is its reaction with thiols, such as glutathione or N-acetylcysteine.[4] This reaction is of significant interest in drug development, as it can lead to the formation of covalent adducts with cysteine residues in proteins. The electrophilicity of the nitrile in pyridazine-3-carbonitrile is a key factor in its potential as a covalent inhibitor of cysteine proteases.[4]
The following diagram illustrates the general mechanism of thiazoline formation from the reaction of a pyridazine-3-carbonitrile derivative with a thiol-containing nucleophile.
Caption: General mechanism of thiazoline adduct formation.
Reactions Involving the Pyridazine Ring
The electron-deficient nature of the pyridazine ring makes it a candidate for inverse-electron-demand Diels-Alder reactions. While specific examples for Pyridazine-3-carbonitrile are not available in the provided literature, related 4-pyridazinecarbonitriles have been shown to undergo intramolecular [4+2] cycloadditions, demonstrating the potential for this type of reactivity. The pyridazine ring can also undergo nucleophilic aromatic substitution, particularly if further activated by other electron-withdrawing groups or with the presence of a good leaving group.
Applications in Drug Discovery and Development
The unique properties of the pyridazine ring make it an attractive scaffold in medicinal chemistry. It is considered a less lipophilic and more polar bioisosteric replacement for the phenyl ring.[3] This can lead to improved aqueous solubility and reduced off-target effects, such as inhibition of cytochrome P450 enzymes.[3]
Cysteine Protease Inhibition
As mentioned, the electrophilic nitrile of Pyridazine-3-carbonitrile derivatives makes them potential inhibitors of cysteine proteases through covalent bond formation with the active site cysteine residue.[4] This mechanism is relevant for the development of drugs targeting a variety of diseases, including those involving cathepsins.
Scaffold for Bioactive Molecules
The pyridazine core is present in several approved drugs, highlighting its utility as a pharmacophore.[3] The ability of the two adjacent nitrogen atoms to act as hydrogen bond acceptors is a key feature in molecular recognition at biological targets.[3] Pyridazine-3-carbonitrile provides a versatile starting point for the synthesis of more complex molecules, where the nitrile group can be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, further expanding its utility in drug design.
Safety and Handling
Pyridazine-3-carbonitrile is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
Pyridazine-3-carbonitrile is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a polar pyridazine core and a reactive nitrile group offers a wealth of opportunities for the design and synthesis of novel bioactive molecules. While further research is needed to fully elucidate its spectral properties and to develop optimized synthetic protocols, the existing body of knowledge underscores its potential as a key intermediate for the development of next-generation therapeutics.
References
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McCann, G. P., & O'Donovan, D. H. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(5), 849–905. [Link]
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Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (Year). Synthesis of pyridazine and pyridopyridazine derivatives. University of Minho Repository. [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(9), 10347–10359. [Link]
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Al-Ghorbani, M., Jasim, L. S., Al-Azawi, S., & Al-Amiery, A. A. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(21), 7268. [Link]
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Sinha, S., Ahire, D., Wagh, S., Mullick, D., Sistla, R., Selvakumar, K., Caceres Cortes, J., Putlur, S. P., Mandlekar, S., & Johnson, B. M. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Chemical Research in Toxicology, 27(12), 2052–2061. [Link]
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Dunitz, J. D., & Ha, T. K. (1972). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 10(3), 150-153. [Link]
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